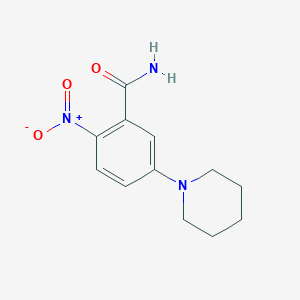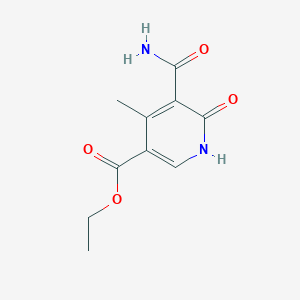
Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate (EMPC) is an organic compound belonging to the class of pyridinecarboxylates. It is a derivative of pyridinecarboxylic acid and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. EMPC is also used as a catalyst in the synthesis of various compounds.
科学的研究の応用
Genotoxicity Research
Research on compounds like 1-Ethyl-1-nitrosourea (ENU) has highlighted their applications in studying mutagenesis across various systems, from viruses to mammalian cells. ENU's ability to induce tumors and mutations makes it a model compound for genetic and cancer research, providing a pathway to understand the mutagenic and carcinogenic potentials of related compounds (Shibuya & Morimoto, 1993).
Plant Growth and Stress Response
The study of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, which serves as a precursor to ethylene, reveals the complex roles of simple molecules in plant biology. Research into ACC's role beyond being a simple ethylene precursor suggests its potential in modulating plant growth, stress responses, and defense mechanisms, hinting at broader applications in agriculture and environmental sciences (Van de Poel & Van Der Straeten, 2014).
Chemical Warfare Agent Decontamination
Studies on the decontamination of skin exposed to chemical warfare agents, including compounds with complex functionalities, underscore the importance of understanding chemical interactions for developing effective decontamination strategies. These research efforts are crucial for public safety and military applications (Knez˘ević & Tadić, 1994).
Environmental and Health Monitoring
Investigations into the degradation and fate of pollutants like ethyl tert-butyl ether (ETBE) in environmental settings emphasize the need for understanding chemical stability and reactivity for environmental monitoring and remediation efforts. Such studies are pivotal for assessing the impact of chemical pollutants on health and the environment (Thornton et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(15)6-4-12-9(14)7(5(6)2)8(11)13/h4H,3H2,1-2H3,(H2,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVCOBCWBMZRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

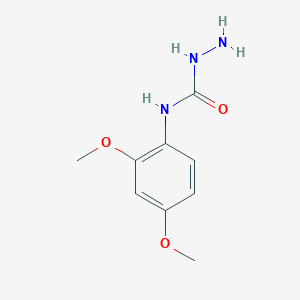
![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)
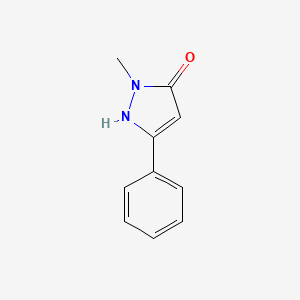
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)
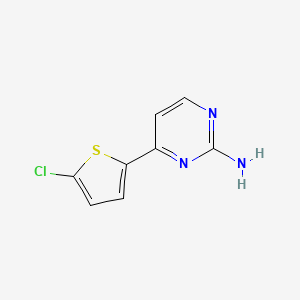
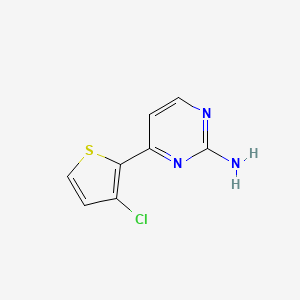

![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

